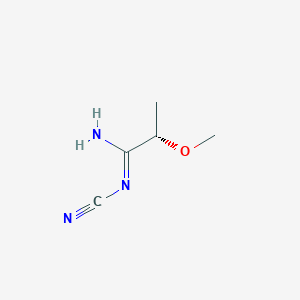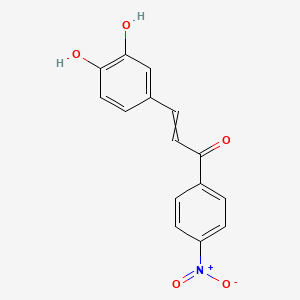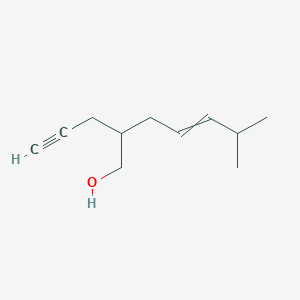![molecular formula C23H48N4 B12529220 1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]- CAS No. 773836-89-8](/img/structure/B12529220.png)
1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- is a complex organic compound characterized by its unique structure, which includes a heptanediamine backbone with two cyclopropylmethylamino groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- typically involves a multi-step process. The initial step often includes the preparation of 1,7-Heptanediamine, which can be synthesized through the hydrogenation of heptanedinitrile. The subsequent steps involve the introduction of cyclopropylmethylamino groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the presence of suitable catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of polymers, resins, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethylamino groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, and cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Heptanediamine: The parent compound without the cyclopropylmethylamino groups.
1,6-Hexanediamine: A similar diamine with a shorter carbon chain.
1,8-Octanediamine: A similar diamine with a longer carbon chain.
Uniqueness
1,7-Heptanediamine, N,N’-bis[4-[(cyclopropylmethyl)amino]butyl]- is unique due to the presence of cyclopropylmethylamino groups, which confer specific chemical and biological properties. These groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
773836-89-8 |
|---|---|
Fórmula molecular |
C23H48N4 |
Peso molecular |
380.7 g/mol |
Nombre IUPAC |
N,N'-bis[4-(cyclopropylmethylamino)butyl]heptane-1,7-diamine |
InChI |
InChI=1S/C23H48N4/c1(2-4-14-24-16-6-8-18-26-20-22-10-11-22)3-5-15-25-17-7-9-19-27-21-23-12-13-23/h22-27H,1-21H2 |
Clave InChI |
CBTJHQIAOOCUKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNCCCCNCCCCCCCNCCCCNCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12529164.png)
![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene](/img/structure/B12529171.png)
![3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12529175.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)
![3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529187.png)


![6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12529199.png)
![Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate](/img/structure/B12529201.png)

